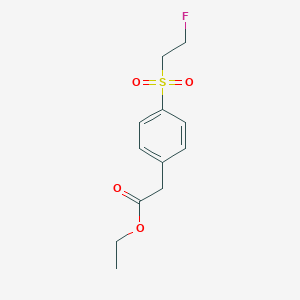
Ethyl 2-(4-(2-fluoroethylsulfonyl)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-(2-fluoroethylsulfonyl)phenyl)acetate is an organic compound with the molecular formula C12H15FO4S It is an ester derivative, characterized by the presence of an ethyl group, a fluoroethylsulfonyl group, and a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(2-fluoroethylsulfonyl)phenyl)acetate typically involves the esterification of 2-(4-(2-fluoroethylsulfonyl)phenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(2-fluoroethylsulfonyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoroethylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 2-(4-(2-fluoroethylsulfonyl)phenyl)acetic acid.
Reduction: 2-(4-(2-fluoroethylsulfonyl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-(2-fluoroethylsulfonyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(4-(2-fluoroethylsulfonyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The fluoroethylsulfonyl group can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which may exert its effects through various biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-(4-(2-fluoroethylsulfonyl)phenyl)acetate can be compared with other ester derivatives such as:
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Ethyl benzoate: Used in the synthesis of pharmaceuticals and as a flavoring agent.
The uniqueness of this compound lies in the presence of the fluoroethylsulfonyl group, which imparts distinct chemical and biological properties not found in simpler esters.
Properties
Molecular Formula |
C12H15FO4S |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
ethyl 2-[4-(2-fluoroethylsulfonyl)phenyl]acetate |
InChI |
InChI=1S/C12H15FO4S/c1-2-17-12(14)9-10-3-5-11(6-4-10)18(15,16)8-7-13/h3-6H,2,7-9H2,1H3 |
InChI Key |
SRIIAPMTRKMLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)S(=O)(=O)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















